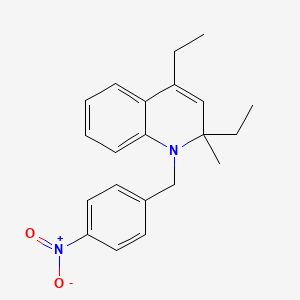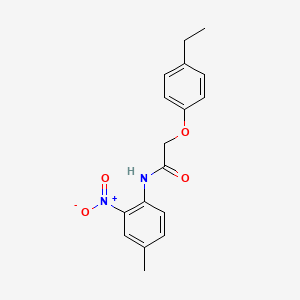![molecular formula C16H28N2O B5003346 2-[4-(2-adamantyl)piperazin-1-yl]ethanol](/img/structure/B5003346.png)
2-[4-(2-adamantyl)piperazin-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-adamantyl)piperazin-1-yl]ethanol is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-adamantyl)piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl moiety can be introduced through the reaction of adamantane with suitable reagents to form an adamantyl halide.
Nucleophilic Substitution: The adamantyl halide is then reacted with piperazine to form 4-(2-adamantyl)piperazine.
Introduction of the Ethanol Group: The final step involves the reaction of 4-(2-adamantyl)piperazine with an appropriate reagent, such as ethylene oxide, to introduce the ethanol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-[4-(2-adamantyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of adamantyl piperazine carboxylic acid.
Reduction: Formation of adamantyl piperazine derivatives with different functional groups.
Substitution: Formation of substituted adamantyl piperazine derivatives.
科学研究应用
2-[4-(2-adamantyl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
作用机制
The mechanism of action of 2-[4-(2-adamantyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The adamantyl moiety imparts stability and rigidity, while the piperazine ring can interact with various receptors and enzymes. The ethanol group enhances the compound’s solubility and bioavailability. These combined features enable the compound to modulate biological pathways, potentially leading to therapeutic effects.
属性
IUPAC Name |
2-[4-(2-adamantyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c19-6-5-17-1-3-18(4-2-17)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16,19H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEPXVYVNCXUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-O-[4-[[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino]phenyl] 1-O-(2,2,3,3-tetrafluoropropyl) pentanedioate](/img/structure/B5003269.png)

![3-[(2-chlorobenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5003285.png)
![N'-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE](/img/structure/B5003286.png)
![(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B5003292.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003308.png)
![3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B5003311.png)

![6-nitro-N-[1-(2-phenylethyl)piperidin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5003330.png)
![3-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5003332.png)
![2-[1-isopropyl-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5003338.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5003361.png)

![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5003366.png)
